4-Chloro-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
4-Chloro-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine typically involves the condensation of appropriate pyrazole and pyrimidine derivatives. One common method includes the reaction of 4-chloro-3-nitrobenzaldehyde with 3,5-dimethylpyrazole in the presence of a base, followed by cyclization under acidic conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Common Reagents and Conditions
Substitution: Common reagents include amines, thiols, and other nucleophiles.
Oxidation/Reduction: Reagents like hydrogen peroxide for oxidation and sodium borohydride for reduction can be used.
Major Products
Substitution Products: Depending on the nucleophile, products can include various substituted derivatives such as amines or thioethers.
Oxidation/Reduction Products: Specific products depend on the reaction conditions and reagents used.
Scientific Research Applications
4-Chloro-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors, particularly CDK2 inhibitors, which are potential anticancer agents.
Biological Studies: The compound has shown cytotoxic activities against various cancer cell lines, including MCF-7, HCT-116, and HepG-2.
Chemical Biology: It is used in the study of cell cycle regulation and apoptosis.
Mechanism of Action
The mechanism of action of 4-Chloro-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine involves inhibition of cyclin-dependent kinase 2 (CDK2). The compound binds to the active site of CDK2, preventing its interaction with cyclin A2, thereby inhibiting cell cycle progression and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These include various substituted derivatives that also exhibit kinase inhibitory activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives: These compounds have similar biological activities and are also studied as potential kinase inhibitors.
Uniqueness
4-Chloro-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities and selectivity towards CDK2 inhibition .
Properties
Molecular Formula |
C13H11ClN4 |
---|---|
Molecular Weight |
258.70 g/mol |
IUPAC Name |
4-chloro-1,3-dimethyl-6-phenylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C13H11ClN4/c1-8-10-11(14)15-12(9-6-4-3-5-7-9)16-13(10)18(2)17-8/h3-7H,1-2H3 |
InChI Key |
QKSUPMDBGKJKPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=NC(=N2)C3=CC=CC=C3)Cl)C |
Origin of Product |
United States |
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